molecular formula C17H14ClF2NO3S B2377907 (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 400088-09-7

(2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2377907
CAS No.: 400088-09-7
M. Wt: 385.81
InChI Key: YJEWEJKSWKQUCT-YBEGLDIGSA-N
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Description

(2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzenesulfonyl group, a chlorodifluorophenyl group, and a dimethylamino group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the enone backbone: This can be achieved through an aldol condensation reaction between a suitable aldehyde and ketone.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.

    Substitution reactions: The chlorodifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Dimethylamino group addition: This can be done through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the enone moiety.

    Reduction: Reduction reactions could target the carbonyl group or the double bond.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Pharmaceutical research could explore the compound’s potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzenesulfonyl)-1-phenyl-3-(dimethylamino)prop-2-en-1-one: Lacks the chlorodifluorophenyl group.

    (2Z)-2-(benzenesulfonyl)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Lacks the difluoro substituents.

Uniqueness

The presence of the chlorodifluorophenyl group in (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one makes it unique compared to similar compounds. This group could impart distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO3S/c1-21(2)10-16(25(23,24)11-6-4-3-5-7-11)17(22)12-8-14(19)15(20)9-13(12)18/h3-10H,1-2H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWEJKSWKQUCT-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC(=C(C=C1Cl)F)F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC(=C(C=C1Cl)F)F)\S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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